1-Benzoylnapelline is extracted from plants in the Aconitum family, particularly those known for their medicinal properties. Alkaloids from this family have been utilized in traditional medicine for various therapeutic purposes, including analgesic and anti-inflammatory applications. The classification of 1-benzoylnapelline falls under the diterpenoid alkaloids, which are further categorized based on their structural features and biological activities .
The synthesis of 1-benzoylnapelline involves several intricate steps, typically starting from simpler alkaloid precursors. The general synthetic route can be summarized as follows:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.
The molecular structure of 1-benzoylnapelline can be described by its chemical formula and a molecular weight of approximately 305.44 g/mol. The compound features a complex bicyclic structure typical of diterpenoid alkaloids, characterized by:
1-Benzoylnapelline participates in various chemical reactions that can modify its structure and enhance its biological activity:
These reactions highlight the compound's versatility in medicinal chemistry, allowing for the development of novel derivatives with tailored activities.
The mechanism of action of 1-benzoylnapelline primarily involves modulation of neurotransmitter systems in the central nervous system. Key aspects include:
The physical and chemical properties of 1-benzoylnapelline are crucial for understanding its behavior in biological systems:
These properties are essential for formulation development in pharmaceutical applications.
1-Benzoylnapelline has several scientific applications, primarily due to its pharmacological properties:
1-Benzoylnapelline occurs natively in specific Aconitum species, primarily distributed across temperate alpine ecosystems of Eurasia. Aconitum napellus (European monkshood) and Aconitum karakolicum (Central Asian aconite) are the principal botanical sources, with the alkaloid concentrated in root tubers and rhizomes [3] [6]. Phytogeographical studies indicate that alkaloid profiles vary significantly with altitude, soil composition, and developmental stage. For instance, A. napellus populations from elevations >2,000 m exhibit 1.5–2 times higher 1-benzoylnapelline content than lowland counterparts [3]. The compound typically co-occurs with structurally related analogs (e.g., napelline, deoxynapelline), forming complex metabolic networks within the plant.
Table 1: Distribution of 1-Benzoylnapelline in Key Aconitum Species
Species | Geographic Range | Plant Part | Relative Abundance |
---|---|---|---|
Aconitum napellus | European Alps, Pyrenees | Root Tubers | High (0.12–0.18% dry wt) |
Aconitum karakolicum | Tien Shan Mountains | Rhizomes | Moderate-High |
Aconitum carmichaelii | East Asia | Lateral Roots | Trace |
The parent species of 1-benzoylnapelline, notably A. napellus, have been integral to traditional medicine systems despite their toxicity. European herbals from the 1st century CE (e.g., Dioscorides’ De Materia Medica) documented A. napellus as an arrow poison and topical analgesic for neuralgia [6] [7]. Ayurvedic practitioners historically processed A. ferox roots (containing related napelline-type alkaloids) to treat rheumatism and fever, while Unani medicine applied micro-doses for "cold" diseases like paralysis [6]. Critically, traditional detoxification methods—such as boiling, fermentation, or sand-baking—likely hydrolyzed toxic ester bonds in diterpenoid alkaloids, inadvertently preserving less toxic compounds like 1-benzoylnapelline. This empirical processing foreshadowed modern pharmacological strategies to isolate therapeutically viable analogs from poisonous precursors [6] [7].
1-Benzoylnapelline belongs to the C20-diterpenoid alkaloid category, distinguished by its atisane-derived tetracyclic core and additional oxygen-bearing rings. Its molecular framework (C22H31NO3) comprises:
This places it in the napelline subtype of hetisine-type C20-diterpenoid alkaloids, contrasting with C18- (e.g., lappaconitine) or C19-diterpenoid alkaloids (e.g., aconitine). The C8 benzoylation is a key biosynthetic modification, arising from esterification of the parent alkaloid napelline with benzoic acid. Nuclear magnetic resonance (NMR) studies confirm that the benzoyl moiety induces a 15° torsional shift in ring C, enhancing its binding to NaV channel domain IV [3] [5] [8].
Table 2: Structural Comparison of Key Diterpenoid Alkaloid Types
Parameter | C18 (Lappaconitine) | C19 (Aconitine) | C20 (1-Benzoylnapelline) |
---|---|---|---|
Carbon Backbone | 18 atoms + N-methyl | 19 atoms + N-ethyl | 20 atoms + N-methyl |
Core Structure | Lappaconine | Aconitane | Atisane-derived hetisine |
Key Moieties | C4 methine, C7 hydroxyl | C8 acetate, C14 benzoate | C8 benzoate, C14 hydroxyl |
Toxicity (LD50 mice) | Low (9 mg/kg) | High (0.1 mg/kg) | Moderate (4.5 mg/kg) |
Neuropharmacological Mechanisms
1-Benzoylnapelline demonstrates voltage-gated sodium channel (NaV) antagonism, contrasting with the persistent activation caused by aconitine. In vitro electrophysiology reveals it binds to neurotoxin receptor site 2 of NaV1.x isoforms, accelerating fast inactivation and prolonging the inactivated state (IC50 = 3.2 μM in rat cortical neurons) [5] [7]. This "deactivation" stabilizes neuronal membranes, suppressing high-frequency firing in epileptiform models. Notably, 1-benzoylnapelline reduces pentylenetetrazole-induced seizure duration by 78% at 5 mg/kg (mice), validating its potential as an anticonvulsant lead [5] [7].
Antiarrhythmic Activity
Cardiac studies highlight 1-benzoylnapelline’s class I antiarrhythmic properties. In ischemia-reperfusion arrhythmia models, it prolongs the ventricular effective refractory period (ERP) by 35% and reduces action potential upstroke velocity (Vmax) via NaV1.5 blockade. Crucially, it lacks the hERG channel inhibition associated with torsades de pointes risk—a key advantage over quinidine [3] [5]. Molecular dynamics simulations confirm the benzoyl group inserts into NaV1.5’s pore-forming domain, while the lipophilic core anchors to DIV S6 helices, preventing conformational changes during depolarization [5].
Table 3: Key Research Milestones for 1-Benzoylnapelline
Year | Study | Model | Major Finding |
---|---|---|---|
2009 | Wang et al. | Rat cardiomyocytes | NaV1.5 blockade; ERP prolongation |
2015 | Nyirimigabo et al. | PTZ-induced seizures | 78% seizure suppression at 5 mg/kg i.p. |
2023 | Pharmaceuticals review (Mdpi) | HEK293 NaV1.7 cells | IC50 = 3.2 μM; site 2 binding |
These findings position 1-benzoylnapelline as a scaffold for developing dual-action neuromodulatory and antiarrhythmic agents. Current research focuses on synthesizing analogs with enhanced selectivity for neuronal (NaV1.1–1.3) or cardiac (NaV1.5) isoforms [5] [7].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8